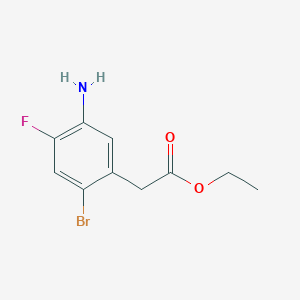

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Descripción general

Descripción

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a chemical compound with the CAS Number: 1442471-26-2 . It has a molecular weight of 276.11 and its molecular formula is C10H11BrFNO2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was synthesized and characterized using various analytical techniques. This includes elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Radical Reactions and Synthesis Applications

- In a study exploring radical reactions, ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds were used in radical additions to vinyl ethers. This methodology contributed to the synthesis of various fluorinated organic compounds, showcasing the potential utility of similar ethyl 2-bromo acetate derivatives (Kondratov et al., 2015).

Potential in Antiamoebic Activity

- Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated significant in vitro antiamoebic activity, suggesting potential applications in developing amoebicidal agents. This indicates the possible use of similar ethyl acetate derivatives in antiamoebic applications (Shirai et al., 2013).

Application in pH Sensitive Probes

- Fluorinated o-aminophenol derivatives, sharing structural similarities with the ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, have been used for developing pH sensitive probes. This suggests potential applications of this compound in biochemical sensing and diagnostics (Rhee et al., 1995).

Potential in Cancer Research

- A study on the synthesis and biological evaluation of a quinazolinone-based derivative related to this compound showed potent inhibitory activity against cancer cell lines and tyrosine kinases. This indicates the potential application of similar compounds in cancer research and therapeutics (Riadi et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propiedades

IUPAC Name |

ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNPPCKEMAVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)

![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)

![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)

![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)